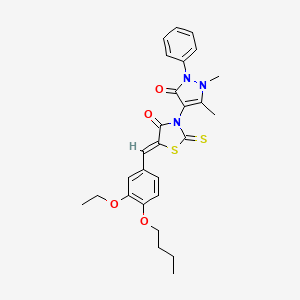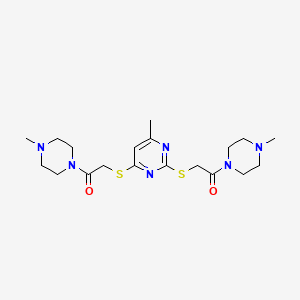![molecular formula C11H12N2O2S2 B12129574 (3aS,6aR)-1-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12129574.png)
(3aS,6aR)-1-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- “(3aS,6aR)-1-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide” is a complex heterocyclic compound with a fused imidazole and thieno ring system.
- Its structure includes a five-membered imidazole ring and a six-membered thieno ring, both containing sulfur atoms.
- The phenyl group attached to the imidazole ring adds aromatic character.
Preparation Methods
- Synthetic routes for this compound involve cyclization reactions.
- One method employs amido-nitriles as starting materials, which undergo nickel-catalyzed addition followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired 2,4-disubstituted NH-imidazoles .
- Another approach uses ionic liquid catalysts under ultrasonic irradiation .
Chemical Reactions Analysis
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include nickel catalysts, nitriles, and ammonium acetate.
- Major products are 2,4-disubstituted NH-imidazoles.
Scientific Research Applications
- In chemistry: Building blocks for drug design due to their diverse biological activities.
- In biology: Potential as lead compounds for drug development.
- In medicine: Investigated for antibacterial, anticancer, antifungal, and analgesic properties.
- In industry: Used in material science and coordination chemistry.
Mechanism of Action
- The exact mechanism is context-dependent, but it likely involves interactions with specific molecular targets.
- Further research is needed to elucidate the precise pathways.
Comparison with Similar Compounds
- Similar compounds include other imidazoles and thieno-imidazole derivatives.
- Uniqueness lies in the combination of the imidazole and thieno rings, as well as the phenyl substituent.
Properties
Molecular Formula |
C11H12N2O2S2 |
|---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
(3aR,6aS)-5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione |
InChI |
InChI=1S/C11H12N2O2S2/c14-17(15)6-9-10(7-17)13(11(16)12-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,16)/t9-,10+/m1/s1 |
InChI Key |
CAISABGCGKHULF-ZJUUUORDSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H](CS1(=O)=O)N(C(=S)N2)C3=CC=CC=C3 |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=S)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12129506.png)
![N-(2-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129508.png)

![2-Thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12129517.png)
![3-({4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B12129520.png)

![(3,4-Dimethylphenyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine](/img/structure/B12129529.png)
![Ethyl 2-(2-{4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetylam ino)acetate](/img/structure/B12129535.png)
![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluor omethyl)phenyl]acetamide](/img/structure/B12129544.png)

![(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129558.png)
![12-Benzoyl-21-methyl-13,21-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicos-11-en-20-one](/img/structure/B12129572.png)
![(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12129575.png)
